1-(Dichlorophenylmethyl)-4-nitrobenzene
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Overview
Description
1-(Dichlorophenylmethyl)-4-nitrobenzene is an organic compound characterized by a benzene ring substituted with a dichlorophenylmethyl group at the first position and a nitro group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Dichlorophenylmethyl)-4-nitrobenzene can be synthesized through several methods, including:
Nitration of 1-(Dichlorophenylmethyl)benzene: This involves the nitration of 1-(Dichlorophenylmethyl)benzene using concentrated nitric acid and sulfuric acid as a catalyst.
Sandmeyer Reaction:
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale nitration reactions, ensuring precise control over reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Dichlorophenylmethyl)-4-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso compounds or further oxidized to produce carboxylic acids.
Reduction: The nitro group can be reduced to an amine group using reducing agents like iron and hydrochloric acid.
Substitution Reactions: Electrophilic aromatic substitution reactions can occur at the benzene ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Iron powder, hydrochloric acid.
Substitution: Halogenating agents, strong acids.
Major Products Formed:
Oxidation Products: Nitroso derivatives, carboxylic acids.
Reduction Products: Amines.
Substitution Products: Halogenated derivatives.
Scientific Research Applications
1-(Dichlorophenylmethyl)-4-nitrobenzene has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(Dichlorophenylmethyl)-4-nitrobenzene exerts its effects involves its interaction with molecular targets and pathways. The nitro group plays a crucial role in its reactivity, influencing its binding affinity and biological activity.
Comparison with Similar Compounds
1-(Dichlorophenylmethyl)-4-nitrobenzene is compared with other similar compounds, highlighting its uniqueness:
1-(Chlorophenylmethyl)-4-nitrobenzene: Similar structure but with only one chlorine atom.
1-(Bromophenylmethyl)-4-nitrobenzene: Similar structure but with a bromine atom instead of chlorine.
1-(Dichlorophenylmethyl)-3-nitrobenzene: Similar structure but with the nitro group at the third position.
Properties
CAS No. |
63068-97-3 |
---|---|
Molecular Formula |
C13H9Cl2NO2 |
Molecular Weight |
282.12 g/mol |
IUPAC Name |
1-[dichloro(phenyl)methyl]-4-nitrobenzene |
InChI |
InChI=1S/C13H9Cl2NO2/c14-13(15,10-4-2-1-3-5-10)11-6-8-12(9-7-11)16(17)18/h1-9H |
InChI Key |
QQXNXLXYPCALKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)[N+](=O)[O-])(Cl)Cl |
Origin of Product |
United States |
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